![molecular formula C25H34O6 B3028966 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-十二氢环戊并[a]菲-17,5'-1,3-二氧戊环]-4'-亚甲基)乙酸甲酯 CAS No. 431579-34-9](/img/structure/B3028966.png)

2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-十二氢环戊并[a]菲-17,5'-1,3-二氧戊环]-4'-亚甲基)乙酸甲酯

描述

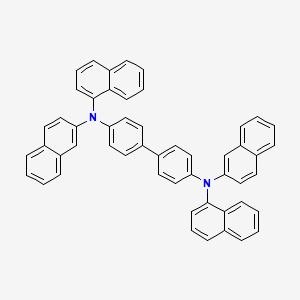

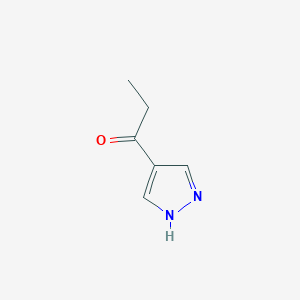

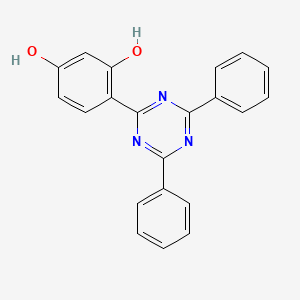

The compound of interest, "Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate," is a complex organic molecule that appears to be related to the cyclopenta[a]phenanthrene family. This family of compounds is known for its potential carcinogenic properties and has been the subject of various synthetic studies to understand its behavior and interactions .

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrene derivatives often involves multi-step reactions, starting from simpler aromatic compounds like naphthalenes or tetralones. For instance, the Stobbe condensation has been used to prepare various methyl- and methoxycyclopenta[a]phenanthren-17-ones . Similarly, derivatives of the compound of interest could potentially be synthesized through analogous multi-step reactions, possibly involving Diels–Alder reactions, epoxidation, and subsequent transformations .

Molecular Structure Analysis

The molecular structure of the compound suggests the presence of a spiro configuration, which is a type of bicyclic system where two rings are joined through a single atom. The compound also contains a dioxolane ring, a feature that can be found in other synthesized molecules such as the iminothiazolidin-4-one acetate derivatives, which have been evaluated for their inhibitory properties against aldose reductase .

Chemical Reactions Analysis

The compound's reactivity could be inferred from related studies. For example, the Friedel–Crafts acetylation of methoxy-4H-cyclopenta[def]phenanthrenes leads to various acetyl derivatives, indicating that the methoxy groups in such compounds are reactive sites for acetylation . Additionally, the thermal cycloreversion of related oxadiazolines has been studied, showing that carbonyl ylides can be intermediates in the reactions of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not directly provided, related compounds exhibit interesting properties. For instance, the synthesis of phenanthro[9, 10-d]oxazoles from 10-(methoxyimino)phenanthren-9-one suggests that methoxyimino groups can participate in reactions leading to heterocyclic systems . Moreover, the synthesis of 3,3-dimethoxy-2-aryl-2,3-dihydro-1-oxa-cyclopenta[l]phenanthren-2-ols indicates that these compounds can undergo transformations to yield furanones under acidic conditions .

科学研究应用

分子多样性和合成

- 该化合物参与环化反应的分子多样性,特别是在具有重要化学合成意义的官能化 3'-亚氨基螺[吲哚啉-3,2'-菲]和 3-氧代螺[吲哚啉-3,2'-菲]的合成中 (Lu 等人,2016)。

化学转化

- 这种化学物质是探索相关化合物不常见转化的研究的一部分,根据所应用的碱产生各种衍生物,这对于开发新的合成路线至关重要 (Ivanova 等人,2006)。

杂环化合物的合成

- 它用于合成 8-甲氧基-2-氧代螺[4.5]癸-6,8-二烯-3-羧酸甲酯,表明它在创建螺环化合物(有机化学的重要方面)中的作用 (Pearson,1979)。

在有机合成中的应用

- 该化合物在双铑(II)催化的化学和立体选择性 C-H 插入反应中发挥作用,证明了它在有机合成中创建高度官能化的环戊烷的重要性 (Yakura 等人,1999)。

参与 Diels-Alder 反应

- 它在 Diels-Alder 反应中至关重要,这是一种有机合成中常用的方法,用于创建复杂的分子,包括含氮多环 (Nicolaides 等人,1994)。

作用机制

Target of Action

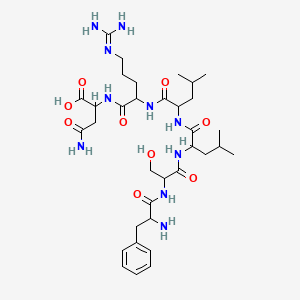

YK11 primarily targets androgen receptors in muscle tissue. These receptors play a crucial role in muscle growth and development. Unlike traditional SARMs, YK11 has a steroidal backbone, but it still selectively activates the androgen receptor .

Mode of Action

Once YK11 binds to the androgen receptors, it exerts tissue-selective anabolic activity. It acts as a partial agonist, similar to dihydrotestosterone (DHT). This interaction initiates a cascade of biochemical events that ultimately lead to increased protein synthesis and muscle growth .

Biochemical Pathways

YK11’s effects are mediated through androgen receptor activation and its induction of Follistatin expression. Follistatin is a protein that inhibits myostatin, a natural barrier to muscle growth. By increasing Follistatin levels, YK11 removes this limitation and promotes muscle development .

Pharmacokinetics

Temporary natural testosterone suppression is a common side effect .

Result of Action

The molecular and cellular effects of YK11 include enhanced protein synthesis, increased muscle mass, and potentially improved bone formation. Users often report substantial gains in muscle size and strength .

Action Environment

Environmental factors can influence YK11’s efficacy and stability. Researchers and bodybuilders alike are still uncovering the full scope of YK11’s potential applications .

安全和危害

属性

IUPAC Name |

methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQHQCDHFVGNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)